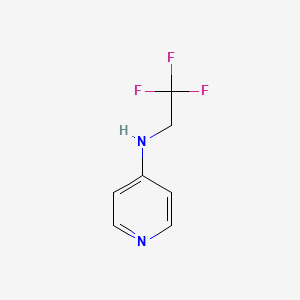

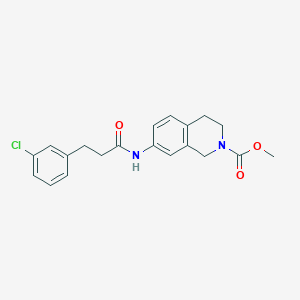

![molecular formula C19H20N2O3 B2504977 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922081-72-9](/img/structure/B2504977.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a chemical compound that is structurally related to dibenz[b,f][1,4]oxazepine derivatives. These compounds are of interest due to their potential pharmacological properties, such as antidepressant activity, which is exemplified by the drug Sintamil. The core structure of dibenz[b,f][1,4]oxazepine is a seven-membered heterocycle, which is benzoannulated, meaning it is fused with a benzene ring .

Synthesis Analysis

The synthesis of related dibenzoxazepine compounds involves several steps, including intramolecular displacement reactions and alkylation. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in a precursor molecule. Subsequent reactions with O- and S-nucleophiles can lead to mono- or bis-substitution of nitro groups. The nitro group at the 3-position is typically displaced first, which is attributed to steric hindrance that makes displacement of peri-nitro groups more challenging in seven-membered heterocycles .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is confirmed through various techniques, including NOE (Nuclear Overhauser Effect) experiments. These experiments are crucial for determining the spatial arrangement of atoms within the molecule. The structure of dibenzoxazepine compounds is characterized by a seven-membered heterocyclic ring that includes one oxygen atom and is fused to two benzene rings .

Chemical Reactions Analysis

Dibenzoxazepine derivatives undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents, such as nitro groups, which can undergo nucleophilic substitution reactions. The sequence of reactions and the choice of nucleophiles can lead to the formation of various substituted products. The reactivity pattern observed for dibenzoxazepine derivatives contrasts with that of nitro-substituted benzoannulated five-membered heterocycles, likely due to the increased steric hindrance in the seven-membered ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure. The presence of the oxazepine ring and substituents like nitro groups or alkyl chains can affect properties such as solubility, melting point, and reactivity. The synthesis and modification of these compounds are often tailored to enhance their pharmacological properties, such as improving their ability to cross the blood-brain barrier or their affinity for certain biological targets .

科学的研究の応用

Synthesis and Chemical Transformations

Research on dibenzo[b,f][1,4]oxazepines, closely related to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide, has provided insights into novel synthetic methods and chemical transformations. For instance, a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities, showcasing the compound's potential for creating optically active materials (Munck et al., 2017). Similarly, asymmetric alkynylation of seven-membered cyclic imines using dibenzo[b,f][1,4]oxazepines has been successfully achieved, leading to the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren et al., 2014).

Material Science and Novel Materials

The synthesis and study of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide derivatives have implications in material science, particularly in the development of novel materials. The heterocyclic system of dibenzo[b,f][1,4]oxazepines has been used in the construction of heteropropellanes, attracting attention not only for possible drug modifications but also for novel materials with unique and significant physical properties (Konstantinova et al., 2020).

Biomass-Derived Synthesis

An innovative approach involving biomass-derived N-arylated 2-aminophenols has been established for the assembly of benzo-fused N-heterocycles, including dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This method highlights the environmental benefits and efficiency of using biomass-involved strategies for synthesizing complex heterocyclic compounds, offering a sustainable alternative to traditional synthesis methods (Zhang et al., 2015).

作用機序

While the specific mechanism of action for this compound is not detailed in the available resources, related compounds are known to be selective inhibitors of the Dopamine D2 receptor . This suggests that “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide” may have similar activity.

特性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-7-18(22)20-13-10-11-16-14(12-13)19(23)21(4-2)15-8-5-6-9-17(15)24-16/h5-6,8-12H,3-4,7H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCGOJMRAOORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)